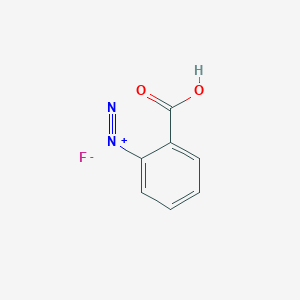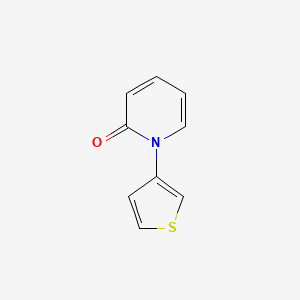
Benzoic acid propylcarbamoylmethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid propylcarbamoylmethyl ester is an organic compound that belongs to the ester family Esters are known for their pleasant fragrances and are commonly found in various natural and synthetic products
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid propylcarbamoylmethyl ester typically involves the esterification of benzoic acid with propylcarbamoylmethyl alcohol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride can further enhance the reaction efficiency. The product is then purified through distillation or recrystallization to obtain a high-purity ester.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrolysis: Benzoic acid propylcarbamoylmethyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of benzoic acid and propylcarbamoylmethyl alcohol.
Oxidation: The ester can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of benzoic acid and other oxidation products.
Reduction: Reduction of the ester can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Major Products Formed
Hydrolysis: Benzoic acid and propylcarbamoylmethyl alcohol.
Oxidation: Benzoic acid and other oxidation products.
Reduction: Corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
Benzoic acid propylcarbamoylmethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other esters and derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug formulations and as a preservative in pharmaceutical products.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of various chemicals.
Wirkmechanismus
The mechanism of action of benzoic acid propylcarbamoylmethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release benzoic acid and propylcarbamoylmethyl alcohol, which may exert their effects through various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the ester is used.
Vergleich Mit ähnlichen Verbindungen
Benzoic acid propylcarbamoylmethyl ester can be compared with other esters derived from benzoic acid, such as:
Methyl benzoate: Known for its pleasant fragrance and used in perfumes and flavorings.
Ethyl benzoate: Used in the fragrance industry and as a solvent.
Butyl benzoate: Employed as a plasticizer and in the production of synthetic resins.
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct physical and chemical properties
Eigenschaften
CAS-Nummer |
106231-51-0 |
|---|---|
Molekularformel |
C12H15NO3 |
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
[2-oxo-2-(propylamino)ethyl] benzoate |
InChI |
InChI=1S/C12H15NO3/c1-2-8-13-11(14)9-16-12(15)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14) |
InChI-Schlüssel |
OLCZSUFMDPGDIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)COC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


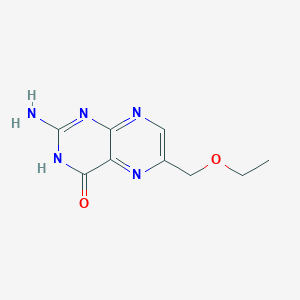
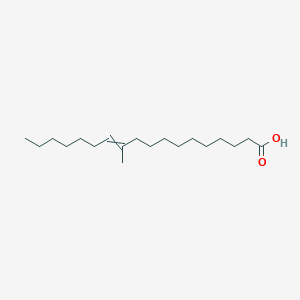



![2-[(5-Amino-2-chloro-4-fluorophenyl)sulfanyl]-N,N-dimethylbutanamide](/img/structure/B14343563.png)
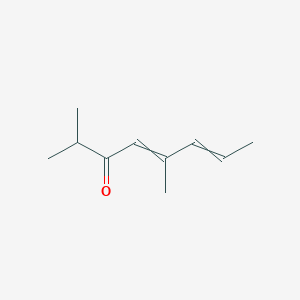
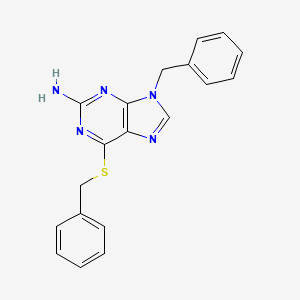
![5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14343583.png)
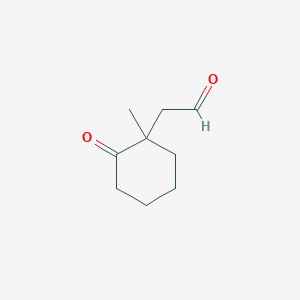

![3-(Phenylsulfonyl)-3-azatricyclo[3.2.2.02,4]nonane](/img/structure/B14343603.png)
